molecular formula C19H15BrF3NO3 B2942493 3-(4-bromophenyl)-8-[(dimethylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one CAS No. 848744-47-8

3-(4-bromophenyl)-8-[(dimethylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No. B2942493
CAS RN: 848744-47-8
M. Wt: 442.232
InChI Key: HNPIVADSJGVXBX-UHFFFAOYSA-N
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Description

This compound is a chromenone derivative, which is a class of organic compounds characterized by a fused ring structure of benzene and pyran, with a ketone functional group (carbonyl group) attached to the pyran ring . It also has a bromophenyl group, a dimethylamino group, a hydroxy group, and a trifluoromethyl group attached at various positions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the chromenone core, with the various substituents contributing to its overall polarity, reactivity, and potential for forming intermolecular interactions .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing effects of the bromine and trifluoromethyl groups, and the electron-donating effects of the dimethylamino and hydroxy groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like hydroxy and trifluoromethyl could increase its solubility in polar solvents .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • An efficient strategy for synthesizing 3-(2-olefinbenzyl)-4H-chromen-4-one derivatives through cyclobenzylation reaction and intermolecular Pd-catalyzed π-chelating-assisted C-H bond olefination has been developed, highlighting the versatility of chromen-4-one scaffolds in synthetic chemistry (Yu-Feng Lin et al., 2017).

Anticancer Applications

  • Discovery and structure-activity relationship (SAR) studies identified 2-amino-3-cyano-7-(dimethylamino)-4H-chromenes as potent apoptosis inducers in cancer cell lines, demonstrating the potential of chromen-4-one derivatives as anticancer agents (William E. Kemnitzer et al., 2004).
  • Synthesis and in vitro cytotoxic activity of 2-amino-4-(trifluoromethylphenyl)-3-cyano-7-(dimethylamino)-4H-chromene derivatives were studied, showing significant activity against human tumor cell lines, highlighting their potential in cancer treatment (M. Mahdavi et al., 2011).

Photophysical and Material Chemistry

  • The synthesis and electronic transitions of dye based on chromen-4-one derivatives were explored, indicating applications in dye chemistry and materials science (O. V. Skrypska et al., 2020).
  • Enhanced brightness emission-tuned nanoparticles from heterodifunctional polyfluorene building blocks incorporating chromen-4-one units were developed, suggesting uses in bioimaging and fluorescence-based applications (Christoph S. Fischer et al., 2013).

Miscellaneous Applications

  • Synthesis and reactions of chromen-3-yl-phosphonate with amines were investigated, contributing to the field of phosphorus chemistry and offering insights into novel cyclic phosphonic analogues (Budzisz Elż et al., 1999).
  • The preparation of carbon-11-labeled 4-aryl-4H-chromenes as new PET (Positron Emission Tomography) agents for imaging apoptosis in cancer highlights their utility in diagnostic imaging and oncology research (Mingzhang Gao et al., 2010).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. Chromenone derivatives have been studied for their potential biological activities, including anti-cancer, anti-inflammatory, and anti-microbial effects .

Safety and Hazards

As with any chemical compound, appropriate safety precautions should be taken when handling this compound. The specific hazards would depend on various factors, including the compound’s reactivity, toxicity, and potential for causing irritation .

Future Directions

Future research could explore the synthesis, characterization, and potential applications of this compound. Given the biological activities reported for related chromenone derivatives, it could be of interest in the development of new pharmaceuticals or agrochemicals .

properties

IUPAC Name

3-(4-bromophenyl)-8-[(dimethylamino)methyl]-7-hydroxy-2-(trifluoromethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrF3NO3/c1-24(2)9-13-14(25)8-7-12-16(26)15(10-3-5-11(20)6-4-10)18(19(21,22)23)27-17(12)13/h3-8,25H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNPIVADSJGVXBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C=CC2=C1OC(=C(C2=O)C3=CC=C(C=C3)Br)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrF3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-bromophenyl)-8-[(dimethylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one

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